molecular formula C10H13BrN2O3 B13886801 N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide

Katalognummer: B13886801
Molekulargewicht: 289.13 g/mol
InChI-Schlüssel: NGMXMEQDZCZGMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide is a chemical compound with a complex structure that includes a bromine atom, a methoxy group, and a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting with the preparation of the pyridine ring substituted with bromine and methoxy groups. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations. For example, the bromination of a pyridine derivative can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Wissenschaftliche Forschungsanwendungen

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide include:

  • 2-bromo-6-methoxypyridin-4-ylamine
  • 2-bromo-6-methoxypyridine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C10H13BrN2O3

Molekulargewicht

289.13 g/mol

IUPAC-Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C10H13BrN2O3/c1-10(2,15)9(14)12-6-4-7(11)13-8(5-6)16-3/h4-5,15H,1-3H3,(H,12,13,14)

InChI-Schlüssel

NGMXMEQDZCZGMC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.